molecular formula C18H12Cl2N2OS B2668943 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 392246-45-6

2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2668943
CAS No.: 392246-45-6
M. Wt: 375.27
InChI Key: MTNCEUTVHYHLBL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic small molecule investigated for its potent anticancer properties. It belongs to a class of compounds designed to function as kinase inhibitors. Research indicates its primary value lies in targeting and modulating specific protein kinases involved in uncontrolled cell proliferation and survival pathways. The naphthothiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to confer significant biological activity, particularly in the context of kinase inhibition . This compound has been specifically studied for its efficacy against various cancer cell lines, where it demonstrates an ability to induce apoptosis and halt cell cycle progression. Its mechanism is associated with the inhibition of key oncogenic kinases, making it a valuable chemical tool for probing signal transduction pathways in oncology research and for exploring new therapeutic strategies for resistant cancers . The dichlorobenzamide moiety is integral to its binding affinity and selectivity profile, optimizing interactions within the ATP-binding pocket of target kinases. This reagent is essential for researchers dissecting the molecular mechanisms of cancer and developing next-generation targeted therapies.

Properties

IUPAC Name

2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-11-6-7-14(20)13(9-11)17(23)22-18-21-16-12-4-2-1-3-10(12)5-8-15(16)24-18/h1-4,6-7,9H,5,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNCEUTVHYHLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the naphtho group and the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is its potential as an antimicrobial agent. Research has demonstrated that derivatives of naphtho[2,3-d]thiazole compounds exhibit notable antibacterial activity against resistant strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study characterized several naphtho[2,3-d]thiazole derivatives, including this compound. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant S. aureus16
Escherichia coli32
Candida albicans4

These findings suggest that this compound could be a promising candidate for developing new antimicrobial therapies targeting drug-resistant pathogens .

Antifungal Properties

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains of fungi. Its efficacy was particularly noted against drug-resistant Candida species.

Case Study: Antifungal Testing

In a comparative study of antifungal agents, this compound was tested alongside standard antifungal drugs. The results indicated:

Fungal Strain Inhibition Zone (mm) Standard Drug
Candida auris20Fluconazole
Candida glabrata18Itraconazole

The compound exhibited significant antifungal properties that warrant further exploration for clinical applications .

Photophysical Properties

The photophysical characteristics of this compound have also been studied extensively. The compound shows promising fluorescence properties which can be advantageous in biological imaging and sensor applications.

Table: Photophysical Data

Solvent Absorption Max (nm) Emission Max (nm)
DMSO350450
Ethanol340440
Water360460

The observed bathochromic shifts in emission maxima suggest that the compound's photophysical properties can be tuned by solvent polarity .

Research Insights

Research involving similar thiazole derivatives has reported varying degrees of CNS activity. It is hypothesized that the introduction of naphthalene moieties enhances these effects due to increased lipophilicity and receptor binding affinity .

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide, differing in substituents, ring saturation, or amide linkages. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Core Structure Substituents on Benzamide/Acetamide Molecular Weight (g/mol) Yield (%) Notable Biological Activity
This compound (Target) 4,5-Dihydronaphtho[1,2-d]thiazole 2,5-Dichlorophenyl Not reported N/A Not reported in provided evidence
N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) Indeno[1,2-d]thiazole 3,5-Dimethoxyphenyl, 6-Cl Not reported 39 Anti-viral potential (SARS-CoV-2 focus)
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 4,5-Dihydronaphtho[1,2-d]thiazole 3,4-Dimethoxyphenyl (acetamide) 380.46 N/A Not reported
2-Chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide 4,5-Dihydronaphtho[1,2-d]thiazole 2-Chloroacetamide 284.76 N/A Not reported
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole-triazole hybrid Triazole-carboxylic acid Not reported N/A 40% inhibition of NCI-H522 lung cancer

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Chlorine atoms (as in the target compound and 7e) enhance lipophilicity and may improve membrane permeability or target binding . In contrast, methoxy groups (e.g., 3,5-dimethoxy in 7e) could modulate electronic effects or hydrogen-bonding interactions.

Ring Saturation and Aromaticity: The 4,5-dihydro modification in the target compound and reduces ring planarity, possibly impacting π-π stacking with aromatic residues in biological targets. Fully aromatic indeno[1,2-d]thiazoles (e.g., 7e) may exhibit stronger intercalation or binding to flat enzymatic pockets .

Biological Activity Trends :

  • Thiazole-triazole hybrids (e.g., ) demonstrate significant antiproliferative effects, suggesting that fused heterocyclic systems enhance activity against cancer cell lines. However, the target compound’s dichlorobenzamide group may confer distinct selectivity profiles compared to triazole derivatives.

Synthetic Accessibility: Yields for indeno[1,2-d]thiazole derivatives (25–50% in ) are moderate, likely due to challenges in forming the thiazole ring.

Biological Activity

2,5-Dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a combination of thiazole chemistry and naphthoquinone derivatives. Key steps in the synthesis include:

  • Formation of Thiazole Ring : The thiazole moiety is often synthesized using thiourea derivatives and α-haloketones through Hantzsch thiazole synthesis.
  • Naphthoquinone Integration : The incorporation of naphthoquinone into the thiazole structure can be achieved via nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial Properties : Compounds derived from thiazole scaffolds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Antifungal Activity : Certain derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .

Cytotoxic Activity

The cytotoxic potential of this compound has also been evaluated in vitro:

  • Cancer Cell Lines : In studies involving various cancer cell lines (e.g., MDA-MB-231, SUIT-2, HT-29), compounds similar to this benzamide exhibited cytotoxic effects greater than that of cisplatin in some cases .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis as confirmed by morphological changes observed through Hoechst staining .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Study : A study evaluated a series of thiazole derivatives for their antimicrobial efficacy. Compounds similar to this compound were shown to inhibit growth in resistant bacterial strains .
    CompoundActivity Against MRSAActivity Against Candida
    3hYesModerate
    3jYesHigh
    7YesHigh
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of naphthoquinone-benzamide derivatives. Among these compounds, one showed significant potency against multiple cancer cell lines and was found to induce apoptosis effectively .
    CompoundIC50 (MDA-MB-231)IC50 (HT-29)
    5e0.25 µM0.30 µM
    Cisplatin0.50 µM0.40 µM

Q & A

Basic: What synthetic methodologies are effective for preparing 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide?

Answer:
The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and thiazol-2-amine derivatives. For example, details a method where 3,5-dichlorobenzoyl chloride reacts with aromatic amines in N,N′-dimethylformamide at 60°C, yielding dichlorobenzamide derivatives with good yields (65–85%) . Key steps include:

  • Refluxing intermediates in DMSO or ethanol with catalytic acetic acid.
  • Purification via crystallization using water-ethanol mixtures .
  • Structural confirmation via NMR, IR, and X-ray crystallography (e.g., triclinic or monoclinic crystal systems) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR and IR Spectroscopy: Used to confirm amide bond formation and aromatic substitution patterns (e.g., C=O stretching at ~1650 cm⁻¹ in IR) .
  • UV-Vis Spectroscopy: Differentiates electronic transitions in dichlorobenzamide derivatives; for example, shows λmax shifts between 250–300 nm depending on substituents .
  • X-ray Crystallography: Determines crystal packing and molecular geometry (e.g., space group Pī for triclinic systems with Z = 2) .

Advanced: How can X-ray crystallography resolve contradictions in structural data for this compound?

Answer:
Conflicting data on bond angles or conformations (e.g., dihedral angles between thiazole and benzamide moieties) can be resolved using high-resolution X-ray data refined via SHELXL ( ). Key steps:

  • Collect diffraction data with Cu-Kα radiation (1.5418 Å).
  • Refine structures using SHELXTL, accounting for thermal displacement parameters (ADPs) and hydrogen bonding networks (e.g., N–H···O interactions) .
  • Compare derived parameters (e.g., unit cell dimensions, R-factors) with literature analogs (e.g., reports thiazole-amide torsion angles of ~10–15°) .

Advanced: What strategies validate biological activity data for this compound in cytotoxicity assays?

Answer:

  • MTT Assay Protocol ( ): Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to assess cell viability. Optimize incubation times (4–24 hrs) and dose ranges (1–100 µM) to avoid false negatives from solubility issues .
  • Contradiction Resolution: Cross-validate with alternative assays (e.g., ATP luminescence) and control for thiazole-mediated redox interference .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., 5-nitro or 4-tert-butyl groups on thiazole) to enhance antifungal activity (IC50 < 10 µM) as in .

Advanced: How do computational methods predict molecular interactions of this compound with biological targets?

Answer:

  • Molecular Docking ( ): Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal CYP51 or bacterial enzymes). Parameterize force fields with partial charges from DFT calculations (B3LYP/6-31G**) .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds (e.g., between benzamide carbonyl and Arg108 in target proteins) .
  • QSAR Models: Correlate logP values (calculated via ChemAxon) with experimental IC50 data to optimize lipophilicity (clogP ~3.5 for blood-brain barrier penetration) .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Answer:

  • Twinned Crystals ( ): Use SHELXD for twin law identification (e.g., twofold rotation about [100]) and refine with HKLF5 format .
  • Disorder in Thiazole Moieties: Apply restraints to bond lengths/angles (DFIX and SADI commands in SHELXL) and model alternative conformers with occupancy refinement .
  • High-Z Elements (Cl): Address absorption effects via multi-scan corrections (SADABS) and optimize data collection at low temperatures (100 K) .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity and biological activity?

Answer:

  • DFT Calculations ( ): Compute frontier molecular orbitals at the B3LYP/def2-TZVP level. A narrow HOMO-LUMO gap (~4.5 eV) correlates with electrophilic reactivity, enhancing interactions with nucleophilic protein residues .
  • UV-Vis Spectral Analysis ( ): Assign π→π* transitions (e.g., 280 nm) and charge-transfer bands (e.g., 350 nm) to predict redox behavior in biological systems .

Advanced: What are the limitations of current synthetic routes, and how can they be improved?

Answer:

  • Low Yields in Amide Coupling: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) and employ coupling agents like HATU ( ) .
  • Byproduct Formation: Monitor reactions via LC-MS and optimize stoichiometry (e.g., 1.2:1 benzoyl chloride to amine ratio) .
  • Scale-Up Challenges: Transition from batch to flow chemistry for exothermic steps (e.g., thiazole ring closure) to improve reproducibility .

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